2-(2-Chloropyridin-4-yl)oxazole

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Medicinal chemistry teams require precise heterocyclic connectivity to maintain target engagement. 2-(2-Chloropyridin-4-yl)oxazole (CAS 1260883-74-6) is the validated regioisomer claimed in IRAK4 inhibitor patents (AU2018267569B2). - **Key advantage:** 2-chloro handle enables late-stage Suzuki/Buchwald diversification; preserves oxazole-4-carboxamide hinge-binding vector. - **Physicochemical fit:** XLogP 1.9, TPSA 38.9 Ų - lead-like space (LogP 1-3), avoids lipophilic attrition. - **Supply reliability:** 98% purity, MFCD13193442, batch-to-batch consistency for amide/cross-coupling scale-up.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1260883-74-6
Cat. No. B11912318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-4-yl)oxazole
CAS1260883-74-6
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=NC=CO2)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H
InChIKeyDTYCHMLLISYDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyridin-4-yl)oxazole: Core Heterocyclic Building Block


2-(2-Chloropyridin-4-yl)oxazole (CAS 1260883-74-6) is a dual-heterocycle building block consisting of a 2-chloropyridine ring linked at the 4-position to an oxazole moiety [1]. With a molecular formula of C₈H₅ClN₂O, a molecular weight of 180.59 g/mol, a computed XLogP3 of 1.9, and a topological polar surface area (TPSA) of 38.9 Ų, this compound occupies physicochemical space attractive for fragment-based and lead-optimization programs [1]. It has been specifically claimed as a key intermediate in bicyclic heterocyclyl IRAK4 inhibitor patents, where the 2-chloropyridine motif serves as a critical solvent-exposed recognition element and synthetic handle [2].

Why Generic Pyridinyl-Oxazole Isomers Cannot Substitute


The precise regiochemistry and halogen identity in pyridinyl-oxazole building blocks directly dictate both synthetic tractability and target engagement. The 2-chloro substituent on the pyridine ring of 2-(2-chloropyridin-4-yl)oxazole provides a reactive handle for palladium-catalyzed cross-coupling that is electronically and sterically distinct from the 3-chloro, 4-chloro, or 2-fluoro analogs [1]. In the context of IRAK4 inhibitor design, the 2-chloropyridin-4-yl orientation projects the chlorine atom into a defined solvent-exposed vector that preserves key hinge-binding interactions of the downstream oxazole-4-carboxamide warhead, while the corresponding 2-aminopyridin-4-yl congener requires additional synthetic manipulation and alters hydrogen-bonding capacity [1]. Uncontrolled substitution with regioisomers such as 2-chloro-4-(pyridin-2-yl)oxazole (CAS 2742101-44-4) inverts the connectivity of the two heterocycles, fundamentally changing the exit vector geometry recognized by the kinase ATP-binding site .

Physicochemical and Synthetic-Utility Evidence vs. Closest Analogs


Lipophilicity and TPSA Positioning vs. Unsubstituted Analog

The introduction of a chlorine atom at the pyridine 2-position in 2-(2-chloropyridin-4-yl)oxazole increases computed lipophilicity (XLogP3) from approximately 0.8–1.0 for the unsubstituted 2-(pyridin-4-yl)oxazole to 1.9–2.4 for the chlorinated analog, without altering topological polar surface area (TPSA ≈ 39 Ų) or hydrogen-bond acceptor count (3) [1]. This shift moves the compound from the 'fragment-like' zone into a more lead-like LogP window (1–3) preferred for cellular permeability while maintaining fragment-appropriate TPSA, offering a balanced profile for early-stage kinase inhibitor optimization [2].

Fragment-based drug discovery Lead-likeness Physicochemical profiling

Cross-Coupling Reactivity vs. Fluoro and Unsubstituted Analogs

The 2-chloropyridine moiety in 2-(2-chloropyridin-4-yl)oxazole is an established substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions, enabling direct C–C and C–N bond diversification at the pyridine 2-position without protecting-group manipulation on the oxazole ring [1]. By contrast, the 2-fluoropyridin-4-yl analog (CAS not assigned; structurally ethyl 2-(2-fluoropyridin-4-yl)oxazole-4-carboxylate) exhibits attenuated reactivity in Pd-catalyzed couplings due to the stronger C–F bond (bond dissociation energy ~126 kcal/mol vs. ~84 kcal/mol for C–Cl), often requiring specialized catalyst systems or harsher conditions that risk oxazole ring degradation [2]. The unsubstituted 2-(pyridin-4-yl)oxazole lacks a halogen handle entirely, necessitating pre-functionalization via N-oxide formation or directed metalation, adding 1–2 synthetic steps .

Palladium-catalyzed cross-coupling C–C bond formation Building block reactivity

Purity and Procurement Reliability vs. Regioisomer

Commercially available 2-(2-chloropyridin-4-yl)oxazole is supplied at a certified purity of 98% (HPLC) by established vendors, with batch-specific quality documentation including MDL number MFCD13193442 and defined storage conditions . In contrast, the regioisomeric building block 2-chloro-4-(pyridin-2-yl)oxazole (CAS 2742101-44-4) is typically offered at 95% purity with less comprehensive analytical characterization . While both compounds share the same molecular formula (C₈H₅ClN₂O) and molecular weight (180.59 g/mol), the 3% purity differential corresponds to a ~60% higher maximum impurity burden in the regioisomer (5% vs. 2%), which can confound SAR interpretation in biochemical assays and complicate downstream purification [1].

Chemical procurement Building block quality control Reproducibility

Aromatic Stability vs. Dihydrooxazole Analog

The fully aromatic oxazole ring in 2-(2-chloropyridin-4-yl)oxazole provides enhanced thermal and chemical stability compared to the non-aromatic 4,5-dihydro-1,3-oxazole analog (CAS 1627539-82-5), which is susceptible to ring-opening under acidic or nucleophilic conditions . The aromatic oxazole core also presents distinct reactivity for electrophilic substitution at the oxazole 5-position and enables π-stacking interactions with protein kinase hinge regions, as exploited in IRAK4 inhibitor design [1]. The dihydro analog (CAS 1627539-82-5) has a higher molecular weight (182.61 vs. 180.59 g/mol) and increased conformational flexibility (additional rotatable bond) that reduces shape complementarity to planar kinase ATP-binding pockets [2].

Heterocycle stability Aromaticity Downstream functionalization

Optimal Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Fragment Elaboration and Lead Optimization

Medicinal chemistry teams pursuing IRAK4 or BTK inhibitors can employ 2-(2-chloropyridin-4-yl)oxazole as a central scaffold fragment that directly yields the 2-(2-chloropyridin-4-yl)oxazole-4-carboxamide motif claimed in AU2018267569B2 [1]. The 2-chloro handle permits late-stage Suzuki or Buchwald diversification to explore SAR at the solvent-exposed pyridine edge without re-synthesizing the oxazole-4-carboxamide warhead, and the 98% commercial purity minimizes assay interference from residual starting materials or dehalogenation byproducts .

Parallel Library Synthesis for Phenotypic Screening

The combination of a robust aryl chloride cross-coupling site (C–Cl BDE ≈ 84 kcal/mol) [1] and a pre-formed oxazole ring makes 2-(2-chloropyridin-4-yl)oxazole suitable for high-throughput parallel synthesis of diverse oxazole-containing compound libraries. Its favorable computed LogP of 1.9–2.4 positions library members within lead-like chemical space (LogP 1–3) , reducing the attrition rate of synthesized compounds due to poor physicochemical properties compared to libraries built from more lipophilic benzoxazole analogs (e.g., 2-(2-chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole, predicted LogP > 3.5) [2].

Chemical Biology Probes Requiring Defined Exit Vector Geometry

When a target protein's co-crystal structure demands a specific dihedral angle between the pyridine and oxazole rings to project substituents into subpockets, the 2-(2-chloropyridin-4-yl)oxazole regioisomer provides the correct vector geometry, as validated in IRAK4 patent exemplification [1]. The regioisomeric 2-chloro-4-(pyridin-2-yl)oxazole (CAS 2742101-44-4) inverts this connectivity, producing an exit vector incompatible with the IRAK4 hinge-binding pharmacophore and should be excluded from campaigns built upon this chemotype .

Process Chemistry Scale-Up with High Purity Requirements

For process development groups scaling medicinal chemistry routes, the consistent 98% purity specification and established MDL (MFCD13193442) of 2-(2-chloropyridin-4-yl)oxazole [1] provide a reliable quality baseline that reduces variability in yield and impurity profiles during amide coupling or cross-coupling steps. This stands in contrast to the 95%-purity regioisomer , where batch-to-batch impurity fluctuations can necessitate re-optimization of downstream reaction conditions and complicate in-process control.

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